molecular formula C17H20N2O4 B4612178 isopropyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate

isopropyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate

Cat. No.: B4612178
M. Wt: 316.35 g/mol
InChI Key: KIQKIFJLPKYYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.14230712 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Reagents and Organic Synthesis

Isopropyl, ethyl, and methyl 2-(2-benzothiazolylsulfinyl)acetates have been identified as useful synthetic reagents for the sulfinyl-Knoevenagel reaction with aldehydes, producing 4-hydroxyalk-2-enoates. These structures are significant in biologically active natural products and serve as building blocks for chiral compound synthesis (Du et al., 2012).

Antileukemic Activity

Research into ureidothiazole and ureidothiadiazole derivatives, structurally related to the compound of interest, revealed antileukemic activity against the leukemia P-388 tumor system in mice. The active compounds in this series were noted to contain structural units conducive to their bioactivity (Zee-Cheng & Cheng, 1979).

Photodegradation Studies

Sulfamethoxazole, containing an isoxazole ring similar to the compound , undergoes photodegradation in acidic solutions. This research provides insights into the stability and potential environmental fate of such compounds (Zhou & Moore, 1994).

Heterocyclic System Synthesis

Methyl 2-[bis(acetyl)ethenyl]aminopropenoate's reaction with N- and C-nucleophiles illustrates the synthesis of fused heterocyclic systems, demonstrating the compound's utility in generating complex molecular architectures (Selič & Stanovnik, 1997).

Enhanced Degradation by Soil Microorganisms

The study of isofenphos degradation in soil highlights the role of microorganisms in breaking down compounds with specific functional groups, providing a perspective on biodegradation pathways and environmental considerations (Racke & Coats, 1987).

Properties

IUPAC Name

propan-2-yl 4-[(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-5-14-15(11(4)23-19-14)16(20)18-13-8-6-12(7-9-13)17(21)22-10(2)3/h6-10H,5H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQKIFJLPKYYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)C(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.